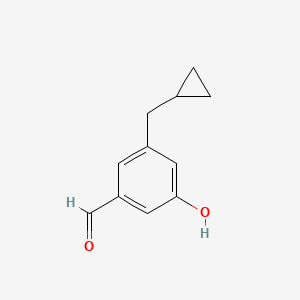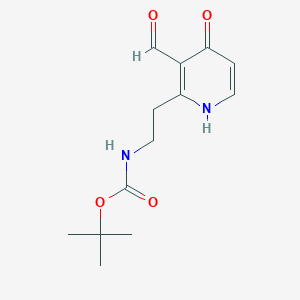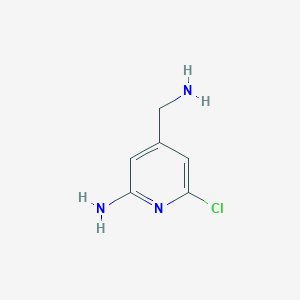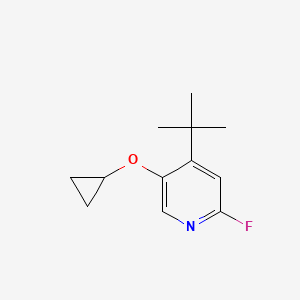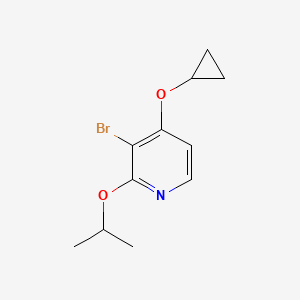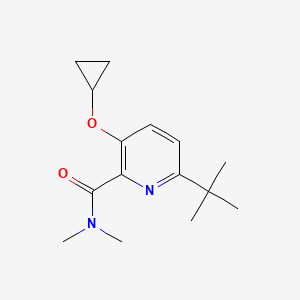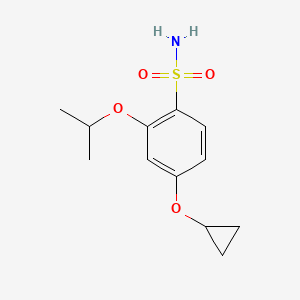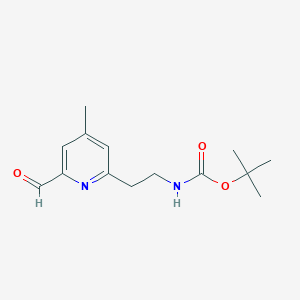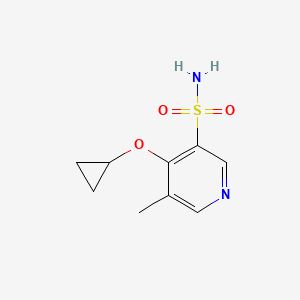
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Sulfonamidation: Introduction of the sulfonamide group to the pyridine ring.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-methylpyridine-3-sulfonamide: Similar structure but with different positioning of the methyl and cyclopropoxy groups.
4-Cyclopropoxy-5-methoxypyridine-3-sulfonamide: Contains a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-4-11-5-8(15(10,12)13)9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
OGFPSLTXNUCSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




